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Compound of Interest

Compound Name:
2-Acetyl-3-

methylbenzo[b]thiophene

Cat. No.: B101703 Get Quote

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide array of biological activities.[1][2] This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various benzothiophene

analogs, focusing on their anticancer and antimicrobial properties. The information is targeted

towards researchers, scientists, and drug development professionals, offering a concise

summary of key findings, experimental data, and methodologies.

Anticancer Activity of Benzothiophene Analogs
Benzothiophene derivatives have shown significant potential as anticancer agents by targeting

various mechanisms, including tubulin polymerization and kinase inhibition.[3][4][5]

A series of benzothiophene acrylonitrile analogs, structurally resembling the natural anticancer

agent combretastatin, have been synthesized and evaluated for their cytotoxic activity against

a panel of 60 human cancer cell lines.[3][5] The core structure involves a benzothiophene ring

and a substituted phenyl ring connected by an acrylonitrile bridge. The SAR studies have

revealed several key features influencing their anticancer potency.

Key SAR Findings:

Stereochemistry: The E-isomers of these acrylonitrile analogs generally exhibit more potent

growth inhibitory activity compared to their corresponding Z-isomers.[3]
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Substitution on the Phenyl Ring: The presence and position of methoxy groups on the phenyl

ring are critical for activity. Analogs with a 3,4,5-trimethoxyphenyl moiety tend to show the

highest potency.[3]

Position of the Acrylonitrile Moiety: The point of attachment of the acrylonitrile group to the

benzothiophene ring (position 2 vs. 3) also influences activity.[3]

Table 1: Growth Inhibition (GI₅₀) of Benzothiophene Acrylonitrile Analogs Against Various

Cancer Cell Lines[3]
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Compound Structure Cancer Cell Line GI₅₀ (nM)

5

Z-3-

(benzo[b]thiophen-2-

yl)-2-(3,4,5-

trimethoxyphenyl)acryl

onitrile

Leukemia (CCRF-

CEM)
13.1

Non-Small Cell Lung

Cancer (HOP-92)
12.5

Colon Cancer (HCT-

116)
12.1

6

Z-3-

(benzo[b]thiophen-2-

yl)-2-

phenylacrylonitrile

Leukemia (CCRF-

CEM)
97.8

Non-Small Cell Lung

Cancer (HOP-92)
102

Colon Cancer (HCT-

116)
105

13

E-3-

(benzo[b]thiophen-2-

yl)-2-(3,4,5-

trimethoxyphenyl)acryl

onitrile

Leukemia (CCRF-

CEM)
< 10.0

Non-Small Cell Lung

Cancer (HOP-92)
< 10.0

Colon Cancer (HCT-

116)
< 10.0

Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase

inhibitors, showing promise in overcoming chemoresistance in cancer.[4][6] These compounds

have been evaluated against a panel of kinases, and their anticancer activity has been tested

in various cancer cell lines.
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Key SAR Findings:

A hydrazide moiety attached to the 5-hydroxybenzothiophene scaffold was found to be

crucial for potent multi-target kinase inhibition.[4][6]

Table 2: Kinase Inhibition (IC₅₀) and Anticancer Activity of 5-Hydroxybenzothiophene Hydrazide

Derivative 16b[4][6]

Target Kinase IC₅₀ (nM) Cancer Cell Line IC₅₀ (µM)

Clk4 11 HCT-116 (Colon) 10.5

DRAK1 87 A549 (Lung) 12.3

Haspin 125.7
U87MG

(Glioblastoma)
7.2

Clk1 163 Hela (Cervical) 9.8

Dyrk1B 284

Dyrk1A 353.3

Antimicrobial Activity of Benzothiophene Analogs
Benzothiophene derivatives have also been explored for their antimicrobial properties, with

studies demonstrating their efficacy against a range of bacteria and fungi.[7][8]

Novel benzothiophene derivatives synthesized through coupling and electrophilic cyclization

reactions have been tested against various microorganisms.[8] The SAR studies in this area

are still emerging, but preliminary results indicate that specific substitutions can significantly

enhance antimicrobial activity.

Key SAR Findings:

The introduction of certain ethynyl and aminobenzoethynyl groups at the 3-position of the

benzothiophene ring has been shown to result in high antibacterial activity, particularly

against S. aureus.[8]
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A trimethylsilylethynyl group at the 3-position has been associated with antifungal activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiophene Analogs Against Various

Microorganisms[8]
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Compound Structure

S. aureus
(ATCC
25923) MIC
(µg/mL)

B. subtilis
(ATCC
6633) MIC
(µg/mL)

C. albicans
(ATCC
10231) MIC
(µg/mL)

A. niger
(ATCC
16404) MIC
(µg/mL)

10

3-iodo-2-

(thiophen-2-

yl)benzo[b]thi

ophene

>256 42.7 250 128

12E

3-(4-

aminobenzoe

thynyl)-2-

(thiophen-2-

yl)benzo[b]thi

ophene

4-5.3 >256 >256 >256

12J

3-(2-

aminobenzoe

thynyl)-2-

(thiophen-2-

yl)benzo[b]thi

ophene

16 >256 >256 >256

12K

3-

(trimethylsilyl

ethynyl)-2-

(thiophen-2-

yl)benzo[b]thi

ophene

>256 >256 >256 64

12L

3-ethynyl-2-

(thiophen-2-

yl)benzo[b]thi

ophene

4 >256 >256 >256
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The synthesis of diarylacrylonitrile analogs was achieved by refluxing either benzo[b]thiophene-

2-carbaldehyde or benzo[b]thiophene-3-carbaldehyde with various benzyl cyanides in 5%

sodium methoxide in methanol. The E-isomers were obtained by refluxing the corresponding Z-

isomers in methanol under ultraviolet (UV) light for 24 hours.

Benzothiophene-carbaldehyde Reaction

 + Benzyl cyanide
+ 5% NaOMe in MeOH

(Reflux) Z-isomer UV light in MeOH
(Reflux, 24h) E-isomer

Click to download full resolution via product page

Synthesis of Benzothiophene Acrylonitriles.

The cytotoxic potency of the synthesized compounds was evaluated against the NCI-60 panel

of human cancer cell lines. The assay is based on the sulforhodamine B (SRB) protein stain.

The GI₅₀ value, which is the drug concentration required to cause 50% growth inhibition, was

determined from five-dose response curves.

Cancer Cell Lines Incubate with compound 48 hours Fix cells with TCA Stain with SRB Solubilize stain Measure Absorbance Calculate GI50

Microbial Suspension

Add to 96-well plate Incubate

Serial dilutions of compound

Read Absorbance Determine MIC
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Structure-Activity Relationship

Examples of Modifications

Examples of Targets

Examples of Activities

Benzothiophene Core

Structural Modification

Biological Target Interaction Stereochemistry (E/Z) Substituents (e.g., Methoxy) Linker (e.g., Acrylonitrile) Position of Linker}

Biological Activity Tubulin Kinases Bacterial Enzymes

Anticancer Antimicrobial

Position of Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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